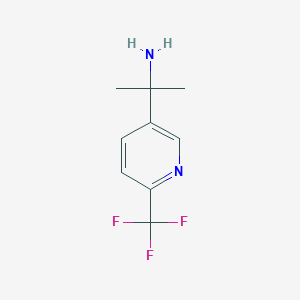

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine

Description

Properties

IUPAC Name |

2-[6-(trifluoromethyl)pyridin-3-yl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2/c1-8(2,13)6-3-4-7(14-5-6)9(10,11)12/h3-5H,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJYXZPYQLKPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CN=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00712353 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

566158-78-9 | |

| Record name | 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00712353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of N-fluoropyridinium salts as precursors, which react with fluorine gas in the presence of a strong acid . Another approach involves the Suzuki-Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the production of agrochemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine involves its interaction with specific molecular targets. For instance, the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by lowering the pKa of the molecule and facilitating key hydrogen bonding interactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with four analogs:

Key Differences and Implications

The positional isomer (CAS 1192356-25-4) demonstrates how pyridine substitution at position 2 vs. 3 affects steric hindrance and molecular recognition . The methoxy analog (CAS 2229522-00-1) introduces polar oxygen, which may improve aqueous solubility but reduce membrane permeability . The hydroxy analog (CAS 1031721-43-3) lacks the amine’s basicity, altering pharmacokinetic properties such as absorption and metabolism .

Functional Group Impact :

- Amine vs. Alcohol : The amine group in the target compound enhances hydrogen-bonding capacity, critical for targeting receptors like ion channels or enzymes. In contrast, the alcohol group in the hydroxy analog may limit CNS penetration due to higher polarity .

Biological Relevance: The CF₃ group in the target compound is associated with improved metabolic stability, a feature leveraged in drug design for prolonged half-life .

Biological Activity

2-(6-(Trifluoromethyl)pyridin-3-yl)propan-2-amine is a compound characterized by its trifluoromethyl group attached to a pyridine ring. This structural feature is significant in enhancing the biological activity of the compound, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C9H11F3N2

- Molecular Weight : 204.19 g/mol

- CAS Number : 566158-78-9

The trifluoromethyl group enhances the compound's binding affinity to various biological targets, including enzymes and receptors. This is attributed to its ability to lower the pKa of the molecule, facilitating key hydrogen bonding interactions that are crucial for biological activity.

Enzyme Inhibition

Research has shown that this compound exhibits potent inhibitory effects on several enzymes. For example, it has been identified as a strong inhibitor of glycogen synthase kinase 3 (GSK-3), with IC50 values in the nanomolar range . This inhibition is relevant for therapeutic strategies targeting neurodegenerative diseases and mood disorders.

Antichlamydial Activity

A study indicated that compounds containing the trifluoromethyl group, similar to this compound, displayed selective activity against Chlamydia trachomatis. The presence of the trifluoromethyl substituent was crucial for this activity, highlighting its role in enhancing the efficacy of potential antichlamydial agents .

Study on GSK-3 Inhibition

In a structure-guided design study, various analogues of compounds similar to this compound were synthesized and tested for GSK-3 inhibition. The results demonstrated that modifications leading to increased lipophilicity and hydrogen bond interactions significantly improved potency. The most effective compounds showed IC50 values less than 2.5 nM, indicating high potential for therapeutic applications in CNS disorders .

Antichlamydial Selectivity

Another research effort focused on the synthesis of sulfonylpyridine derivatives, which included analogues of this compound. These compounds were evaluated for their ability to inhibit C. trachomatis growth. The study found that while some analogues without the trifluoromethyl group were inactive, those containing it exhibited significant antichlamydial activity, suggesting that this functional group is essential for targeting this pathogen effectively .

Data Table: Biological Activity Summary

| Biological Activity | Target | IC50 (nM) | Notes |

|---|---|---|---|

| GSK-3 Inhibition | Glycogen Synthase Kinase 3 | < 2.5 | High potency; potential CNS therapeutic use |

| Antichlamydial Activity | Chlamydia trachomatis | Not specified | Selective activity; essential trifluoromethyl group |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(6-(trifluoromethyl)pyridin-3-yl)propan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Catalytic hydrogenation of nitro intermediates is a common approach. For example, hydrogenation of 2-nitro-5-(trifluoromethyl)pyridine derivatives using palladium on carbon (Pd/C) in methanol under H₂ pressure yields the amine product. Reaction optimization can involve factorial design (e.g., varying catalyst loading, temperature, and H₂ pressure) to maximize yield and purity . Alternative routes include nucleophilic substitution of halogenated pyridines with ammonia or amine precursors under controlled pH and solvent polarity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the trifluoromethyl group and pyridine ring protons, LC-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 219.2), and HPLC with UV detection (λ = 254 nm) to assess purity (>98%). For crystalline samples, X-ray crystallography resolves stereochemical ambiguities, while FT-IR identifies functional groups like NH₂ stretches (~3350 cm⁻¹) .

Q. What solvents and conditions are optimal for solubility studies of this amine derivative?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and halogenated solvents (e.g., chloroform). Solubility can be quantified via shake-flask method at 25°C, with log P values predicted using computational tools (e.g., XLogP3 ~2.1) . Adjusting pH (e.g., using HCl to form water-soluble salts) improves aqueous solubility for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for synthetic pathways?

- Methodological Answer : Yield anomalies (e.g., >100% due to unreacted intermediates or solvent residues) require HPLC-MS trace analysis and TGA (thermogravimetric analysis) to detect impurities. Reproducibility studies under inert atmospheres (e.g., N₂) and standardized stoichiometry minimize variability. Cross-validate results with independent labs using identical starting materials (e.g., CAS-certified reagents) .

Q. What computational methods predict the compound’s bioactivity or binding affinity?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors), using crystallographic data from related ligands (e.g., PDB ID: BY7) . QSAR models correlate trifluoromethyl group orientation with pharmacological activity .

Q. How can factorial design improve the scalability of synthesis?

- Methodological Answer : A 2³ factorial design tests variables like temperature (30–70°C), catalyst concentration (5–15% Pd/C), and reaction time (6–24 hrs). Response surface methodology (RSM) identifies optimal conditions for gram-scale synthesis while minimizing side reactions (e.g., dehalogenation or over-reduction) .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer : Store under argon at −20°C in amber vials to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products (e.g., oxidation to nitriles or hydrolysis to carboxylic acids). Add stabilizers like BHT (butylated hydroxytoluene) for oxidative protection .

Q. How does the trifluoromethyl group influence metabolic stability in pharmacological studies?

- Methodological Answer : In vitro microsomal assays (human liver microsomes) quantify metabolic half-life (t₁/₂). Compare with non-fluorinated analogs to isolate the trifluoromethyl effect on cytochrome P450 inhibition. LC-MS/MS identifies metabolites, such as hydroxylated or defluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.